Cas no 1352527-52-6 (4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide)

4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 化学的及び物理的性質
名前と識別子
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- 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
- 4-amino-N-(2,5-dimethylpyrazol-3-yl)butanamide
- 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide
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- インチ: 1S/C9H16N4O/c1-7-6-8(13(2)12-7)11-9(14)4-3-5-10/h6H,3-5,10H2,1-2H3,(H,11,14)
- InChIKey: DHCHGNMVCOXZGX-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCN)NC1=CC(C)=NN1C
計算された属性
- せいみつぶんしりょう: 196.13241115 g/mol
- どういたいしつりょう: 196.13241115 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9
- 疎水性パラメータ計算基準値(XlogP): -0.5
- ぶんしりょう: 196.25
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2185-0445-2.5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 2.5g |
$1554.0 | 2023-09-06 | |
Life Chemicals | F2185-0445-5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 5g |
$2331.0 | 2023-09-06 | |
TRC | A249381-100mg |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
TRC | A249381-500mg |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 500mg |
$ 730.00 | 2022-06-08 | ||
Life Chemicals | F2185-0445-0.5g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 0.5g |
$738.0 | 2023-09-06 | |
Life Chemicals | F2185-0445-1g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 1g |
$777.0 | 2023-09-06 | |
Life Chemicals | F2185-0445-0.25g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 0.25g |
$701.0 | 2023-09-06 | |
TRC | A249381-1g |
4-amino-n-(1,3-dimethyl-1h-pyrazol-5-yl)butanamide |
1352527-52-6 | 1g |
$ 1115.00 | 2022-06-08 | ||
Life Chemicals | F2185-0445-10g |
4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide |
1352527-52-6 | 95%+ | 10g |
$3263.0 | 2023-09-06 |
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide 関連文献
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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2. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamideに関する追加情報
Introduction to 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide (CAS No. 1352527-52-6)
4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide, identified by its Chemical Abstracts Service (CAS) number 1352527-52-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide incorporates a butanamide moiety linked to a 1,3-dimethylpyrazole ring, providing a unique chemical scaffold that may contribute to its distinct pharmacological properties.
The significance of this compound lies in its potential role as a pharmacophore in drug discovery. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the 1,3-dimethylpyrazol-5-yl substituent in 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide introduces steric and electronic effects that can modulate its interactions with biological targets. This structural feature makes it a valuable candidate for further exploration in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide with high precision. Studies suggest that this compound may exhibit inhibitory effects on specific enzymes or receptors involved in pathological processes. For instance, preliminary in silico simulations have indicated that it could interact with kinases or proteases, which are often implicated in cancer progression. Such interactions could potentially lead to the development of targeted therapies with improved efficacy and reduced side effects.
In vitro experiments have also provided insights into the biological activity of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide. Researchers have observed notable inhibitory effects on certain inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The butanamide group is known to enhance solubility and bioavailability, which are critical factors for drug development. This property may contribute to the compound's ability to penetrate biological membranes and reach target sites effectively.
The synthesis of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These techniques not only improve the efficiency of synthesis but also enhance the overall quality of the final product. The development of robust synthetic routes is essential for scaling up production and conducting large-scale pharmacological studies.
The pharmacokinetic profile of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is another critical aspect that has been investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its moderate lipophilicity and stability in biological systems make it a promising candidate for further clinical development. Additionally, its metabolic pathways have been characterized, providing valuable information for optimizing dosing regimens and minimizing potential toxicity.
Current research is focused on evaluating the therapeutic potential of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide in preclinical models. Animal studies have demonstrated promising results in terms of disease modulation and symptom relief. These findings support further investigation into its clinical applicability across various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these preclinical findings into human trials.
The regulatory landscape for novel pharmaceutical compounds like 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is stringent but well-established. Compliance with Good Manufacturing Practices (GMP) and rigorous safety testing is essential before any clinical use can be approved. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines to ensure that new drugs are safe and effective for patients.
Future directions in the study of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide include exploring its role in combination therapies and investigating its long-term effects. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel analogs with enhanced properties. By leveraging these computational tools, researchers can design derivatives of 4-Amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide that exhibit improved potency and selectivity.
In conclusion,4-Amino-N-(1,3-dimethyl-H-pyrazol-yb-butamid) (CAS No. 1352527_52_6 ) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic domains Its unique structural features combined with promising preclinical data position it as a compelling candidate for further research development The ongoing exploration of this compound underscores the importance of innovative approaches in addressing unmet medical needs
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